molecular formula C14H16F3NO2S B7281596 CID 136561858

CID 136561858

Cat. No.: B7281596
M. Wt: 319.34 g/mol
InChI Key: HFDDRGHGTKDFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 136561858 is a useful research compound. Its molecular formula is C14H16F3NO2S and its molecular weight is 319.34 g/mol. The purity is usually 95%.
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Properties

InChI

InChI=1S/C14H16F3NO2S/c1-2-3-10-18-21(19,20)11-9-13(14(15,16)17)12-7-5-4-6-8-12/h3-8,13,18H,1,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDDRGHGTKDFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNS(=O)(=O)CCC(C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Strategies for Analogous Hydrazine-Carboxamide Derivatives

Search result describes the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives. These compounds, such as 6A and 6e , were synthesized via:

  • Condensation reactions between substituted benzohydrazides and isocyanates/isothiocyanates.

  • Antagonist activity optimization through substitution at R1 (pyridyl groups) and R2 (alkyl/aryl groups), as shown in the IC50 data tables below:

CompoundR1R2IC50 (HepG2, µM)IC50 (A549, µM)
6A4-PyridylBenzyl5.32 ± 0.0721.69 ± 1.33
6e4-Pyridylp-Tolyl1.28 ± 0.0911.27 ± 1.05

Key steps included microwave-assisted coupling and purification via column chromatography .

Reactivity of Benzenesulfonamide-Triazine Hybrids

Search result outlines the synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. Reactions involved:

  • Nucleophilic substitution at the triazine ring with amines.

  • Thioether formation via coupling of sulfonamide intermediates with mercapto-triazines.

  • QSAR-guided optimization to enhance antiproliferative activity against HCT-116 cells .

Crystallographic and Hydrogen-Bonding Analysis

Search result reports the crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, highlighting:

  • Intramolecular N–H⋯O hydrogen bonding stabilizing the planar indole-acetamide conformation.

  • Intermolecular N–H⋯N interactions forming graph-set R<sub>2</sub><sup>2</sup>(12) motifs .

Anticancer Mechanisms of Triazine-Sulfonamide Derivatives

Search result and emphasize:

  • Cell cycle arrest (G0/G1 and G2/M phases) via p53-independent pathways.

  • Apoptosis induction through caspase-3 activation and PARP cleavage .

Limitations and Data Gaps

  • No direct experimental data (e.g., NMR, XRD, or kinetic studies) for CID 136561858 were retrievable from the provided sources.

  • Structural analogs suggest potential reactivity at hydrazine, sulfonamide, or triazine moieties, but extrapolation requires caution.

Recommended Analytical Approaches

To characterize this compound, consider:

  • LC-MS/MS for purity assessment (as in ).

  • X-ray crystallography to resolve binding modes (modeled in ).

  • In vitro cytotoxicity assays against HepG2/A549 cells (methods in ).

Q & A

How can I formulate a rigorous research question for studying CID 136561858?

Methodological Answer:
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • "How does the molecular structure of this compound (Intervention) influence its binding affinity to [specific target] (Outcome) compared to analogous compounds (Comparison) in vitro (Population) over a 24-hour period (Time)?"
    Ensure alignment with gaps identified in literature reviews and feasibility within experimental constraints.

What strategies ensure a comprehensive literature review for this compound?

Methodological Answer:

  • Primary Sources: Use databases like PubMed, SciFinder, and Google Scholar with advanced search operators (e.g., site:.gov, "this compound" AND "crystal structure") to retrieve peer-reviewed articles.
  • Secondary Sources: Review systematic reviews or meta-analyses citing this compound.
  • Validation: Cross-reference findings with patents or technical reports from authoritative platforms (e.g., USPTO, ECHA). Avoid unreliable sources like commercial chemical databases.

What are critical considerations in experimental design for synthesizing or characterizing this compound?

Methodological Answer:

  • Reproducibility: Document synthesis protocols (e.g., solvents, catalysts, reaction times) in detail, citing established methods if applicable.
  • Controls: Include positive/negative controls (e.g., known inhibitors for bioactivity assays).
  • Characterization: Use spectroscopic methods (NMR, XRD) and purity assessments (HPLC) with calibration standards. Provide raw data in supplementary materials.

How should I address contradictory data in studies involving this compound?

Methodological Answer:

  • Principal Contradiction Analysis: Identify the dominant factor influencing discrepancies (e.g., assay conditions, sample purity).
  • Comparative Validation: Replicate conflicting experiments under standardized conditions.
  • Contextual Factors: Evaluate differences in methodologies (e.g., pH, temperature) or instrumentation across studies. Use statistical tools (e.g., ANOVA) to quantify variability.

How can I ensure methodological rigor in complex experimental workflows for this compound?

Methodological Answer:

  • Protocol Optimization: Conduct pilot studies to refine parameters (e.g., reagent concentrations, incubation times).
  • Blinding/Randomization: Minimize bias in bioactivity or toxicity assays.
  • Data Transparency: Publish raw datasets, code, and instrument calibration logs in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).

What systematic approaches enhance data collection efficiency for this compound research?

Methodological Answer:

  • Search Frameworks: Use Boolean operators and controlled vocabularies (e.g., MeSH terms) in databases.
  • Automation Tools: Employ scripting (Python/R) for high-throughput data extraction or meta-analysis.
  • Interdisciplinary Integration: Collaborate with computational chemists for molecular modeling or machine learning-driven property prediction.

How should I structure the discussion section to highlight the significance of this compound findings?

Methodological Answer:

  • Comparative Analysis: Contrast your results with prior studies, explaining discrepancies using methodological insights.
  • Mechanistic Hypotheses: Propose molecular interactions or pathways based on structural data.
  • Limitations: Acknowledge constraints (e.g., in vitro vs. in vivo applicability) and suggest follow-up experiments. Avoid speculative claims unsupported by data.

What ethical practices are essential when publishing this compound research?

Methodological Answer:

  • Attribution: Cite all prior work influencing your study, including negative results.
  • Conflict of Interest: Disclose funding sources or affiliations impacting interpretation.
  • Data Integrity: Avoid selective reporting; include all replicates and outliers. Adhere to journal guidelines (e.g., COPE standards).
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    05:51

How can I optimize peer review responses for this compound-related manuscripts?

Methodological Answer:

  • Replicate Critiques: Address methodological concerns by repeating experiments or providing additional data.
  • Clarify Ambiguities: Use supplementary figures/tables to explain complex results.
  • Constructive Engagement: Acknowledge valid criticisms and revise hypotheses or conclusions accordingly.

What strategies validate the computational modeling of this compound's properties?

Methodological Answer:

  • Cross-Validation: Compare DFT calculations with experimental crystallography or spectroscopy data.
  • Sensitivity Analysis: Test model robustness by varying parameters (e.g., solvation effects, force fields).
  • Benchmarking: Use established software (Gaussian, AMBER) and cite validation studies for algorithms.

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